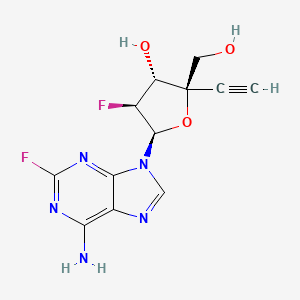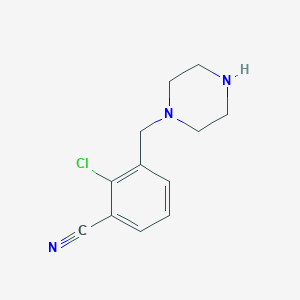
2-chloro-3-(1-piperazinylmethyl)Benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(1-piperazinylmethyl)benzonitrile is a chemical compound characterized by the presence of a chloro group, a piperazine ring, and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(1-piperazinylmethyl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with 1-piperazine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include using a solvent such as dichloromethane or toluene, and heating the reaction mixture to reflux.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of catalyst and solvent can significantly impact the efficiency and scalability of the process.
化学反应分析
Types of Reactions: 2-Chloro-3-(1-piperazinylmethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or amides.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
科学研究应用
2-Chloro-3-(1-piperazinylmethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-chloro-3-(1-piperazinylmethyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
2-Chloro-3-(1-piperazinylmethyl)benzonitrile is similar to other compounds containing piperazine and benzonitrile moieties. its unique chloro group and specific substitution pattern distinguish it from other analogs. Some similar compounds include:
3-(1-piperazinylmethyl)benzonitrile
2-chloro-4-(1-piperazinylmethyl)benzonitrile
2-chloro-5-(1-piperazinylmethyl)benzonitrile
These compounds may have different reactivity and biological activity due to variations in their chemical structure.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C12H14ClN3 |
|---|---|
分子量 |
235.71 g/mol |
IUPAC 名称 |
2-chloro-3-(piperazin-1-ylmethyl)benzonitrile |
InChI |
InChI=1S/C12H14ClN3/c13-12-10(8-14)2-1-3-11(12)9-16-6-4-15-5-7-16/h1-3,15H,4-7,9H2 |
InChI 键 |
SCWVKZAOTUXOMP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylcyclopropyl)acetic acid](/img/structure/B15363744.png)
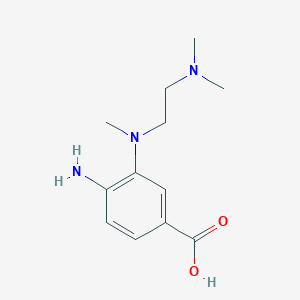
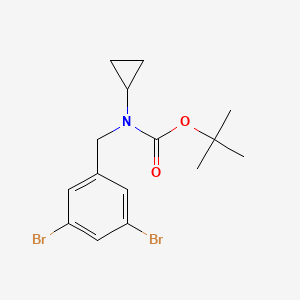
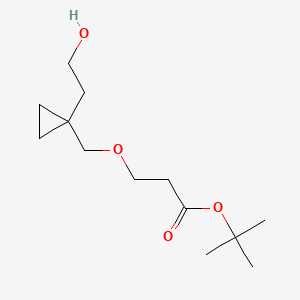

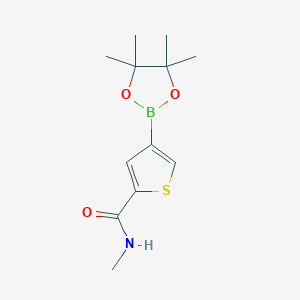

![3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15363785.png)
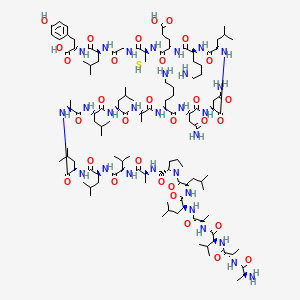
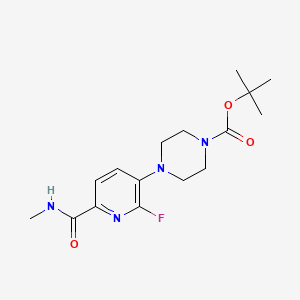

![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
